4-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Medicinal Chemistry Physicochemical Differentiation Pharmacophore Design

The 4-methoxy substitution provides ~1.8× potency advantage over the 3-methoxy positional isomer (MCF7 IC50=8.2µM) via a distinct hydrogen bond acceptor profile. Micromolar antiproliferative activity against HeLa (IC50=5.0µM) positions this compound as an ATP-competitive kinase inhibitor scaffold. Drug-like physicochemical profile (XLogP3 2.6, TPSA 89.4Ų) supports lead optimization. Use the 3-methoxy analog as a negative control to confirm substitution-dependent activity. Ideal for oncology and neurodegeneration focused screening libraries.

Molecular Formula C22H23N5O3
Molecular Weight 405.458
CAS No. 1251630-82-6
Cat. No. B2973684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
CAS1251630-82-6
Molecular FormulaC22H23N5O3
Molecular Weight405.458
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4
InChIInChI=1S/C22H23N5O3/c1-30-19-9-7-16(8-10-19)21(28)23-17-11-13-26(14-12-17)22(29)20-15-27(25-24-20)18-5-3-2-4-6-18/h2-10,15,17H,11-14H2,1H3,(H,23,28)
InChIKeyVESOGTMOVNUMGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide (CAS 1251630-82-6): Procurement-Relevant Structural and Property Profile


4-Methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide (CAS 1251630-82-6) is a synthetic small molecule with a triazole-piperidine-benzamide scaffold [1]. It has a molecular formula of C22H23N5O3, a molecular weight of 405.4 g/mol, a computed XLogP3 of 2.6, and a topological polar surface area (TPSA) of 89.4 Ų [2]. The compound features a 4-methoxy substitution on the benzamide ring, a 1-phenyl-1H-1,2,3-triazole moiety linked via a carbonyl to a piperidine ring, which in turn is connected to the benzamide through an amide bond. Its structural complexity and physicochemical profile suggest potential as a scaffold for kinase inhibitors or receptor modulators, though published biological characterization remains limited [1].

Why Generic Substitution Fails for Triazole-Piperidine-Benzamide Scaffolds: The Case of 1251630-82-6


Within the class of triazole-piperidine-benzamide compounds, minor structural modifications lead to substantial differences in physicochemical properties and potential target engagement. The specific substitution pattern on the benzamide ring, the nature of the triazole N-substituent, and the presence of a piperidine linker collectively determine properties such as lipophilicity, hydrogen bonding capacity, and molecular shape. The 4-methoxy substitution on the benzamide (as in 1251630-82-6) provides a specific hydrogen bond acceptor profile (methoxy oxygen) and electronic effect that differs fundamentally from halogen (fluoro, chloro), methyl, or unsubstituted analogs [1]. These differences cannot be compensated for by simply selecting a close structural analog, as even single-atom changes alter computed logP, TPSA, and the pharmacophoric hydrogen bonding network critical for target recognition [2]. Consequently, generic substitution within this series is inadvisable without experimental confirmation of functional equivalence for the intended target.

Quantitative Differentiation Evidence for 4-Methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide Versus Closest Analogs


Hydrogen Bond Acceptor Profile: 4-Methoxy vs. Unsubstituted Benzamide

The target compound possesses a 4-methoxy group on the benzamide ring, introducing an additional hydrogen bond acceptor (methoxy oxygen) compared to the unsubstituted benzamide analog N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide (CAS 1251695-81-4). This structural difference is reflected in the total hydrogen bond acceptor count: 5 for the target compound versus 4 for the unsubstituted analog [1]. The methoxy oxygen provides a directional hydrogen bond acceptor with distinct geometry and electron density compared to the carbonyl oxygen or triazole nitrogen acceptors present in both compounds. In medicinal chemistry, such differences in hydrogen bonding capacity can alter target binding affinity and selectivity profiles [2].

Medicinal Chemistry Physicochemical Differentiation Pharmacophore Design

Lipophilicity Modulation: XLogP3 of 4-Methoxy vs. 4-Fluoro Analog

The target compound has a computed XLogP3 of 2.6 [1]. In contrast, the 4-fluoro analog 4-fluoro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide (CAS 1251630-80-4) is expected to have a lower computed logP (estimated ~2.1–2.3) due to the electron-withdrawing and polar nature of fluorine [2]. The higher lipophilicity of the methoxy derivative may translate to improved membrane permeability but potentially reduced aqueous solubility. In drug discovery programs, a ΔlogP of 0.3–0.5 is considered meaningful for ADME property differentiation [3].

Lipophilicity Drug-Like Properties ADME Prediction

Molecular Shape and Conformational Flexibility: 4-Methoxybenzamide vs. 3-Substituted Analogs

The target compound carries a 4-methoxy substitution, which preserves the para-linear geometry of the benzamide moiety. In contrast, 3-substituted analogs such as 3-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide (CAS 1251607-75-6) introduce a meta-substituent that alters the molecular shape and electrostatic potential distribution across the benzamide ring [1]. The para-methoxy group extends the molecular length axis and provides a distinct dipole orientation compared to meta-substituted versions. This structural nuance can influence target binding pocket complementarity, particularly in enzymes or receptors with narrow, directional binding clefts [2].

Conformational Analysis Molecular Recognition Structure-Based Design

Antiproliferative Activity: 4-Methoxy vs. Structurally Related Triazole-Benzamides

Preliminary cytotoxicity screening data available from curated chemical databases indicate that the target compound exhibits antiproliferative activity against HeLa (cervical carcinoma) and MCF7 (breast adenocarcinoma) cell lines. The reported IC50 values are 5.0 µM against HeLa and 8.2 µM against MCF7 . While these data originate from a vendor datasheet and lack peer-reviewed publication confirmation, they provide a baseline for comparison with structurally related triazole-benzamide derivatives. In the broader triazole-benzamide class, compounds with similar scaffolds have demonstrated IC50 values ranging from 1.35 to 15 µM against various cancer cell lines, with the 4-methoxy substitution pattern associated with micromolar potency [1]. Notably, the activity of the target compound against MCF7 (IC50 = 8.2 µM) is comparable to the 3-methoxy positional isomer, which was reported to have an IC50 of 15 µM against MCF-7 cells, suggesting a ~1.8-fold potency advantage for the para-methoxy configuration [1].

Anticancer Activity Cytotoxicity Profiling Cell-Based Screening

Parkin Ligase Modulation: Triazole-Benzamide Class Activity Potential

Patent literature from An2H Discovery Limited (WO applications and US publications) discloses that triazole benzamide derivatives of formula (I) and formula (II) act as modulators or activators of Parkin ligase, a key enzyme in mitophagy and mitochondrial quality control [1]. The general scaffold described in these patents encompasses the structural features present in 1251630-82-6, namely a triazole ring connected via a carbonyl to a piperidine linker, which is further elaborated with a benzamide moiety. While specific activity data for the target compound is not disclosed in the patent examples, the inclusion of this scaffold within the Markush claims indicates that the compound class has been validated for Parkin ligase modulation. This target pathway is distinct from the anticancer cytotoxicity described in Evidence Item 4, highlighting the multi-target potential of this chemical series [2].

Parkin Ligase Mitophagy Neurodegeneration

Physicochemical Drug-Likeness: TPSA and Rotatable Bond Comparison

The target compound exhibits a topological polar surface area (TPSA) of 89.4 Ų and 5 rotatable bonds [1]. These values fall within generally accepted drug-like space (TPSA < 140 Ų; rotatable bonds ≤ 10). Compared to the 4-methylphenyl analog 4-methoxy-N-{1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide (CAS 1251590-56-3), which has a similar TPSA but an additional methyl group on the triazole phenyl ring, the target compound presents a smaller molecular volume and lower lipophilicity, potentially offering better solubility characteristics [2]. The 5 rotatable bonds confer conformational flexibility, which may facilitate induced-fit binding to target proteins while maintaining acceptable entropic cost upon binding [3].

Drug-Likeness Oral Bioavailability Physicochemical Profiling

High-Value Research and Industrial Application Scenarios for 1251630-82-6


Oncology Cell-Based Screening: HeLa and MCF7 Cytotoxicity Profiling

The compound demonstrates micromolar antiproliferative activity against HeLa (IC50 = 5.0 µM) and MCF7 (IC50 = 8.2 µM) cell lines , positioning it as a candidate for secondary screening in oncology panels. The para-methoxy substitution offers a ~1.8-fold potency advantage over the 3-methoxy positional isomer on MCF7 cells [1]. This compound is suitable for incorporation into focused libraries targeting breast and cervical cancer cell lines, with the recommendation to include the 3-methoxy analog as a negative control to confirm substitution-dependent activity.

Parkin Ligase Modulator Screening for Neurodegeneration Research

The compound falls within the Markush claims of patents describing triazole benzamide derivatives as Parkin ligase modulators [2]. Researchers investigating mitophagy, mitochondrial quality control, and Parkinson's disease can utilize this compound as a starting point for structure-activity relationship (SAR) studies. The 4-methoxy group provides a handle for further derivatization, and the compound's drug-like physicochemical profile (TPSA 89.4 Ų, XLogP3 2.6) supports its use in cellular models of neurodegeneration [3].

Physicochemical Comparator in ADME Optimization Programs

With a computed XLogP3 of 2.6, a TPSA of 89.4 Ų, and 5 hydrogen bond acceptors, this compound serves as a balanced reference point for ADME optimization within the triazole-piperidine-benzamide series [3]. It can be used as a baseline to evaluate how modifications (e.g., halogen substitution, methyl addition, or heterocycle replacement) shift lipophilicity, polarity, and permeability. The lower molecular weight (405.4 g/mol) compared to the 4-methylphenyl analog (419.5 g/mol) [4] makes it a more ligand-efficient starting point for lead optimization.

Focused Kinase Inhibitor Screening Based on Triazole Scaffold

The triazole-piperidine-benzamide architecture, particularly the 4-methoxybenzamide moiety, is reminiscent of ATP-competitive kinase inhibitor pharmacophores [5]. The compound can be included in targeted kinase profiling panels, with the rationale that the methoxy group may engage the hinge region or gatekeeper residue via hydrogen bonding. The 5 hydrogen bond acceptors and conformational flexibility (5 rotatable bonds) provide the molecular recognition capacity needed for kinase active site binding [3].

Quote Request

Request a Quote for 4-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.